2-(Benzyloxy)-1-bromo-4-fluorobenzene
Overview
Description
2-(Benzyloxy)-1-bromo-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-4-fluorobenzene can be achieved through several methods. One common approach involves the bromination of 2-(Benzyloxy)-4-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-4-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2-(Benzyloxy)-4-fluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium salts of the nucleophile in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted derivatives such as 2-(Benzyloxy)-1-amino-4-fluorobenzene.
Oxidation: 2-(Benzyloxy)-4-fluorobenzoic acid.
Reduction: 2-(Benzyloxy)-4-fluorobenzene.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-4-fluorobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functional materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-4-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of the benzyloxy and fluorine groups can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1-chloro-4-fluorobenzene
- 2-(Benzyloxy)-1-iodo-4-fluorobenzene
- 2-(Benzyloxy)-1-bromo-4-chlorobenzene
Uniqueness
2-(Benzyloxy)-1-bromo-4-fluorobenzene is unique due to the combination of the benzyloxy, bromine, and fluorine substituents on the benzene ring. This specific arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in various synthetic applications .
Biological Activity
2-(Benzyloxy)-1-bromo-4-fluorobenzene (CAS No. 202857-88-3) is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom. This unique structure imparts various chemical and biological properties that make it a subject of interest in medicinal chemistry and drug discovery. The combination of electron-withdrawing and electron-donating groups influences its reactivity, interactions, and potential therapeutic applications.
The molecular formula of this compound is C₁₃H₁₀BrF, with a molecular weight of approximately 281.12 g/mol. The presence of the bromine atom allows for nucleophilic substitution reactions, while the fluorine atom can enhance binding affinity to biological targets, making this compound a versatile building block in organic synthesis.
Biological Activity
Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and proteins involved in metabolic pathways. Notably, benzyloxy derivatives have shown potential effects on glucose-dependent insulin secretion, suggesting applications in diabetes treatment.
The mechanisms by which this compound exerts its biological activity include:
- Enzyme Inhibition : Studies have highlighted its role in modulating pathways involving leukotriene A-4 hydrolase and mitogen-activated protein kinase 14 (MAPK14), indicating potential therapeutic applications in inflammation and cancer.
- Receptor Interaction : The compound may bind to specific receptors or enzymes, disrupting biological pathways that lead to therapeutic effects.
Case Studies
Several studies have explored the biological activity of related compounds:
- Glucose Regulation : A study demonstrated that benzyloxy derivatives can enhance insulin secretion in pancreatic beta-cells, indicating their potential as antidiabetic agents.
- Anti-inflammatory Effects : Research has shown that certain derivatives can inhibit leukotriene synthesis, which is crucial in inflammatory responses.
- Cancer Research : Investigations into the effects on MAPK14 suggest that these compounds may have anticancer properties by influencing cell proliferation pathways.
Comparative Analysis
The following table summarizes structural comparisons with similar compounds and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(Benzyloxy)-1-bromo-4-chlorobenzene | Chlorine instead of fluorine | Different reactivity due to chlorine's properties |
2-(Benzyloxy)-1-bromo-4-methylbenzene | Methyl group instead of fluorine | Alters electronic properties compared to fluorine |
4-Bromofluorobenzene | Simple bromo and fluoro substitution | Lacks benzyloxy group, affecting solubility |
1-Bromo-4-fluorobenzene | No benzyloxy group | More straightforward reactivity |
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Aryl Halide : Starting from fluorobenzene and bromine under catalytic conditions.
- Introduction of the Benzyloxy Group : Utilizing benzyl alcohol in nucleophilic substitution reactions.
Toxicological Profile
While the biological activity is promising, understanding the toxicity profile is crucial. Preliminary studies indicate potential acute toxicity at high doses, with median lethal doses (LD50) reported around 2,700 mg/kg for oral administration in rats . Further research is necessary to assess chronic exposure effects and environmental impact.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVBPRJVAJMBHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598220 | |
Record name | 2-(Benzyloxy)-1-bromo-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202857-88-3 | |
Record name | 2-(Benzyloxy)-1-bromo-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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